molecular formula C10H15N3O3 B12765126 DB6S2J4Dzn CAS No. 762268-59-7

DB6S2J4Dzn

Cat. No.: B12765126
CAS No.: 762268-59-7
M. Wt: 225.24 g/mol
InChI Key: DKBKTKUNVONEGX-JTQLQIEISA-N
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Description

4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol, also known by its Unique Ingredient Identifier (UNII) DB6S2J4Dzn, is a compound with significant relevance in the field of tobacco-related carcinogenesis. This compound is a tobacco-specific nitrosamine, which is known for its potent carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol involves the nitrosation of nicotine derivatives. The reaction typically requires specific conditions such as acidic environments and nitrosating agents like sodium nitrite. The process involves the conversion of nicotine to its nitrosamine derivative through a series of chemical reactions .

Industrial Production Methods

Industrial production of this compound is not common due to its carcinogenic nature. it can be synthesized in controlled laboratory settings for research purposes. The production process involves stringent safety measures to handle the toxic intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the N-oxide derivative, the amine form, and various substituted pyridyl derivatives .

Scientific Research Applications

4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol is primarily used in scientific research to study the mechanisms of tobacco-related carcinogenesis. It serves as a model compound to investigate the metabolic pathways and DNA adduct formation associated with tobacco-specific nitrosamines. Additionally, it is used in the development of chemopreventive agents and in the evaluation of their efficacy in preventing tobacco-induced cancers .

Mechanism of Action

The compound exerts its carcinogenic effects through metabolic activation. It undergoes α-hydroxylation to form reactive intermediates that can alkylate DNA, leading to mutations and cancer development. The primary molecular targets include DNA bases, which form adducts that disrupt normal cellular processes. The pathways involved in its activation include cytochrome P450 enzymes, which facilitate the hydroxylation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol is unique due to its specific structure, which includes an N-oxide group. This structural feature influences its reactivity and metabolic activation pathways, making it a valuable compound for studying the distinct mechanisms of tobacco-related carcinogenesis .

Properties

CAS No.

762268-59-7

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

N-[(4S)-4-hydroxy-4-(1-oxidopyridin-1-ium-3-yl)butyl]-N-methylnitrous amide

InChI

InChI=1S/C10H15N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8,10,14H,3,5-6H2,1H3/t10-/m0/s1

InChI Key

DKBKTKUNVONEGX-JTQLQIEISA-N

Isomeric SMILES

CN(CCC[C@@H](C1=C[N+](=CC=C1)[O-])O)N=O

Canonical SMILES

CN(CCCC(C1=C[N+](=CC=C1)[O-])O)N=O

Origin of Product

United States

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